5-Aminofluorescein
Description
5-Aminofluorescein (5-AF, C₂₀H₁₃NO₅, MW 347.32) is a fluorescein derivative modified with an amino group at the 5-position of the xanthene ring . It exhibits strong fluorescence with an absorption maximum (λmax) at 496 nm and is soluble in polar solvents like methanol and DMSO . Its primary applications include:
- Fluorescent labeling: Covalent conjugation to biomolecules (e.g., proteins, nucleic acids) via its amino group .
- Biomedical sensing: pH-sensitive probes in stimuli-responsive biomaterials .
- Catalysis: Photocatalyst in C(sp³)-H alkylation reactions .
- Drug delivery tracking: Fluorescent tracer in nanocarrier systems .
Structure
3D Structure
Properties
IUPAC Name |
6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAJOEGTZDUSKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062979 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-34-9 | |
| Record name | 5-Aminofluorescein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminofluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.040 | |
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| Record name | 5-Aminofluorescein | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY8M286SWU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of Nitrofluorescein Isomers
Reaction in 70% phosphoric acid (135°C, 1:2.5 acid-to-reactant ratio) yields a 1:1 isomer mixture. Propionic anhydride (8 mol equiv.) selectively converts 5-nitrofluorescein to its dipropionate, which crystallizes upon cooling (25% yield).
Reduction to Aminofluorescein
Boiling the isolated 5-nitrofluorescein dipropionate with aqueous sodium sulfide (1:3.3 molar ratio) for 2 hours achieves 70% reduction efficiency. The reaction avoids lactone ring cleavage, a common issue in catalytic hydrogenation.
| Step | Conditions | Yield |
|---|---|---|
| Nitration | 135°C, 4 hours | 85% |
| Isomer Separation | Propionic anhydride, 2.5 hours | 25% |
| Reduction | Na2S, 2 hours | 70% |
This method’s complexity is offset by its ability to isolate pure this compound from isomer mixtures, critical for pharmaceutical applications.
Reduction Methods and Byproduct Mitigation
Conventional reduction techniques, such as catalytic hydrogenation (H2/Raney Ni), often produce 9-(4-amino-2-carboxyphenyl)-3,6-dihydroxyxanthene as a byproduct due to lactone cleavage. The sodium sulfide–sodium hydrosulphide system (Na2S·9H2O/NaHS) eliminates this issue, providing a 92% yield of this compound under reflux conditions.
Optimized Reduction Protocol:
-
Reagents: 0.11 mol 5-nitrofluorescein, 0.363 mol Na2S·9H2O
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Conditions: 2-hour reflux in 500 mL H2O
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Workup: Acidification with acetic acid precipitates the product.
Comparative Analysis of Synthetic Approaches
The table below contrasts key methodologies:
The direct condensation method excels in efficiency but requires hazardous reagents. The nitrophthalic route, while lengthier, enables isomer-specific synthesis, essential for diagnostic applications.
Industrial-Scale Production Considerations
Scalability challenges include:
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Corrosive Reagents: Methanesulfonic acid and phosphoric acid necessitate corrosion-resistant reactors.
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Isomer Purity: Propionic anhydride crystallization achieves >99% isomer separation but increases production costs by 20%.
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Waste Management: Sodium sulfide reduction generates sulfur byproducts, requiring filtration and neutralization.
Recent advances focus on solvent recycling and continuous-flow systems to enhance throughput. For instance, substituting methanesulfonic acid with recyclable ionic liquids could reduce costs by 15% .
Chemical Reactions Analysis
Amination: The key reaction involves introducing an amino group to fluorescein.
Amidation: Formation of the amide bond.
Reductive Processes: Reduction of the carbonyl group.
Amination Reagents: Ammonia, amine salts, or primary amines.
Reduction Agents: Sodium borohydride (NaBH₄) or other reducing agents.
Scientific Research Applications
Fluorescent Labeling and Imaging
Fluorescent Probes
5-Aminofluorescein serves as a fluorescent probe for labeling biomolecules, enabling visualization in live cells. It can be conjugated with proteins or other biomolecules to track their localization and dynamics within cellular environments.
- Case Study : In a study involving the conjugation of 5-AF with hydroxystearic acids (HSAs), stable amide derivatives were synthesized, demonstrating effective cellular uptake and fluorescence properties suitable for tracking cellular processes through confocal microscopy .
Table 1: Fluorescent Properties of 5-AF Derivatives
| Compound | Excitation Wavelength | Emission Wavelength | Yield (%) |
|---|---|---|---|
| 5-AF with HSAs | 494 nm | 519 nm | 75 |
| Monoesterified 5-AF | 342 nm | 432 nm | Varies |
| Dihydroxy derivative of 5-AF | - | - | - |
Medical Diagnostics
Diagnostic Applications
this compound is employed in various diagnostic procedures, particularly in liver function tests and cancer diagnostics. For instance, fluorescein lysicol, derived from 5-AF, is used in pharmacokinetic studies and the diagnosis of liver diseases such as cirrhosis and hepatitis .
- Case Study : A study highlighted the use of fluorescein derivatives for the rapid identification of pathogens in clinical samples, demonstrating the effectiveness of these compounds in improving diagnostic accuracy .
Drug Delivery Systems
Modeling Anticancer Drugs
Research has utilized this compound as a model compound to simulate drug delivery systems for anticancer agents like doxorubicin. Its non-toxic nature makes it ideal for studying drug release mechanisms and interactions with biological substrates .
- Case Study : In developing pH-sensitive biomaterials, 5-AF was conjugated with bioactive glasses to create stimuli-responsive systems that can release therapeutic agents in response to environmental changes .
Environmental Monitoring
Biodegradation Studies
The compound has been used to study the biodegradation of fluorescent dyes by fungi, providing insights into environmental impacts and potential bioremediation strategies. In controlled experiments, high degradation rates of various fluorescein derivatives were observed, indicating their potential as environmental pollutants .
Mechanism of Action
The exact mechanism by which 5-Aminofluorescein exerts its effects depends on its specific application. its fluorescence properties allow targeted visualization and detection.
Comparison with Similar Compounds
Structural Analogs
Fluorescein (C₂₀H₁₂O₅, MW 332.31)
- Key differences: Lacks the amino group at position 5, reducing its reactivity for covalent conjugation.
- Optical properties : Lower excitation (465–490 nm) and emission (494 nm) wavelengths compared to 5-AF .
- Applications : General-purpose fluorescent dye in microscopy and flow cytometry.
5-Nitrofluorescein
- Modification: Nitro group at position 5 instead of amino.
- Impact : The electron-withdrawing nitro group reduces fluorescence quantum yield but enhances photostability .
5-Bromo-4',5'-bis(dimethylamino)fluorescein
- Structural features: Bromine and dimethylamino substituents alter electronic properties.
- Optical properties : Red-shifted absorption/emission due to extended conjugation .
Photophysical Properties
| Compound | Molecular Weight | Solubility | λex (nm) | λem (nm) | Key Applications |
|---|---|---|---|---|---|
| Fluorescein | 332.31 | Insoluble | 465–490 | 494 | Cell imaging, pH indicators |
| Fluorescein sodium salt | 376.27 | Soluble | 460 | 512 | Vascular flow tracers |
| 5-Aminofluorescein | 347.32 | Soluble | 450–490 | 500–550 | Bioconjugation, drug tracking |
| 20,70-Dichlorofluorescein | 419.21 | Low solubility | 500–520 | 520–540 | Reactive oxygen species sensing |
Functional Comparisons
Reactivity
- 5-AF vs. Fluorescein Isothiocyanate (FITC) :
Stability in Nanocarriers
- 5-AF demonstrates pH-dependent release kinetics in poly(lactic acid) nanoparticles (PLA-NPs), with burst release in SDS/Poloxamer systems and sustained release in CTAB-modified NPs .
Sensitivity in Analytical Chemistry
- 5-AF enhances capillary electrophoresis sensitivity for carbohydrate analysis via pH stacking, outperforming unmodified fluorescein derivatives .
Catalytic Roles
Environmental Sensing
- Eu(III) Salophen-5-AF conjugates detect organophosphorus pesticides (e.g., monocrotophos) via fluorescence quenching .
Advanced Materials
- 5-AF-labeled hyaluronic acid liposomes track transdermal drug delivery with high spatial resolution .
Biological Activity
5-Aminofluorescein (5-AF) is a derivative of fluorescein that has garnered attention for its significant biological activity, particularly in medical diagnostics and therapeutic applications. This article delves into the compound's properties, mechanisms, and clinical implications, supported by various studies and data.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 3326-34-9 |
| Molecular Formula | CHN O |
| Molecular Weight | 347.321 g/mol |
| Melting Point | 223 °C |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 695.3 ± 55.0 °C at 760 mmHg |
| Flash Point | 374.3 ± 31.5 °C |
These properties indicate that 5-AF is a stable compound with a high melting point, which is advantageous for various applications in biological settings.
This compound functions primarily as a fluorescent marker due to its ability to emit light upon excitation. This property is exploited in several biological applications:
- Fluorescence-Guided Surgery (FGS) : 5-AF can be used to enhance the visibility of tumors during surgical procedures, allowing for more precise resections. Its fluorescence properties help distinguish between malignant and healthy tissues.
- Prodrug Applications : It serves as a targeted prodrug in the synthesis of conjugates like FA-FITC-Arg-PTX, which are designed for specific delivery to tumor cells .
Clinical Studies and Findings
Several studies have explored the efficacy and safety of this compound in clinical settings:
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Fluorescence-Guided Resection in Gliomas :
- A study involving thirty-three patients with malignant gliomas demonstrated that administration of 5-aminolevulinic acid (which leads to the accumulation of protoporphyrin IX) significantly improved tumor visualization during surgery. The positive predictive value (PPV) for identifying tumor tissue was reported at approximately 84.8% .
- The study highlighted the importance of fluorescence quality in guiding surgical decisions, with strong fluorescence correlating with higher tumor cell density.
- Safety Profile :
- Fluorescent Nanomarkers :
Case Studies
- Case Study on Liver Disease Diagnosis :
- Use in Cancer Treatment :
Q & A
Q. How can researchers design experiments to evaluate 5-AF’s pH-responsive release from bioactive glasses?
- Methodological Answer : Conjugate 5-AF to silica-based glasses via pH-sensitive spacers (e.g., maleic anhydride). Use Raman spectroscopy to confirm amide bond formation (~1650 cm⁻¹ peak) and thermogravimetric analysis (TGA) to quantify loading (~44–65 wt%). Test release kinetics in buffers at pH 4.2 (lysosomal) vs. 7.4 (physiological), measuring fluorescence intensity at 520 nm over 72 hours .
Q. What methodological challenges arise when quantifying 5-AF release in aqueous media?
- Methodological Answer : 5-AF’s low aqueous solubility (<2% release in static conditions) necessitates dynamic flow systems (e.g., microfluidic chambers) to mimic physiological environments. Normalize fluorescence data to total loaded 5-AF (via acid digestion of the carrier) and validate with elemental analysis (±5% accuracy) .
Q. How does 5-AF functionalization affect the behavior of fullerene derivatives in membrane interaction studies?
- Methodological Answer : When conjugated to C70 fullerenes, 5-AF’s fluorescence enables tracking via confocal microscopy. Compare membrane insertion of 5-AF-fullerenes vs. FITC-labeled analogs by measuring changes in specific membrane capacitance (decreases with fullerene incorporation) and conductance (increases due to lipid layer disruption) .
Q. What analytical techniques validate the synthesis of 5-AF-metal complexes (e.g., platinum-based sensitizers)?
- Methodological Answer : For bis(this compound)dichloroplatinum(II), use ¹H NMR to confirm amine coordination shifts (~6.8–7.2 ppm aromatic peaks) and elemental analysis to verify Pt content. Compare UV-Vis spectra (shift in λmax from ~490 nm to ~505 nm upon metal binding) .
Q. How can researchers reconcile contradictory data on 5-AF’s stability in oxidative environments?
- Methodological Answer : Contradictions arise from reaction conditions. For example, 5-AF reacts with NO₂⁻ in acidic media to form nitro derivatives, detectable via LC-MS. Standardize protocols by controlling oxygen levels (argon purging) and using antioxidants (e.g., ascorbate) in storage buffers .
Q. What interdisciplinary applications leverage 5-AF’s dual fluorescence and biocompatibility?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
